molecular formula C22H16N4O2S2 B2998283 N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851978-34-2

N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No. B2998283
M. Wt: 432.52
InChI Key: XOHHVPPOOZJUNZ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide, also known as MBTQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBTQ is a heterocyclic compound that has a unique structure, making it an interesting target for research.

Scientific Research Applications

Antimicrobial Activity

N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide derivatives have demonstrated significant potential in antimicrobial applications. A study by Özyanik et al. (2012) explored the synthesis of various quinoline derivatives, including those containing the 4-methoxybenzothiazole unit, revealing good to moderate antimicrobial activity against a variety of microorganisms (Özyanik et al., 2012).

Anticancer Potential

Another key area of application is in anticancer research. Ghorab et al. (2014) synthesized thiophene derivatives, including those with 4-methoxybenzothiazole and quinoline moieties, and evaluated their efficacy against the human breast cancer cell line MCF7. Several compounds exhibited higher cytotoxic activities compared to the standard doxorubicin (Ghorab et al., 2014).

Corrosion Inhibition

The compound has also been studied in the context of corrosion inhibition. Obot et al. (2016) used Density Functional Theory (DFT) and Monte Carlo simulation to assess the inhibition performance of Schiff bases derived from carbohydrazide, including 4-methoxybenzothiazole-2-carbohydrazide derivatives, for steel corrosion in an acid medium. Their findings suggest these compounds are effective corrosion inhibitors (Obot et al., 2016).

Synthesis of Other Compounds

Additionally, the synthesis of various derivatives of N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide can lead to compounds with potential in other areas of research. For example, Mohamed et al. (2012) synthesized 8-Ethoxycoumarin derivatives for antimicrobial studies, indicating the versatility of this chemical structure in synthesizing diverse biologically active compounds (Mohamed et al., 2012).

properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-28-17-8-4-9-19-20(17)24-22(30-19)26-25-21(27)14-12-16(18-10-5-11-29-18)23-15-7-3-2-6-13(14)15/h2-12H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHHVPPOOZJUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

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